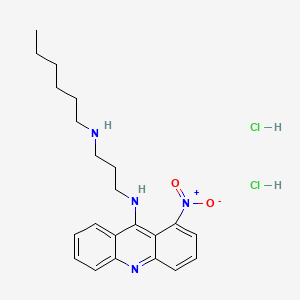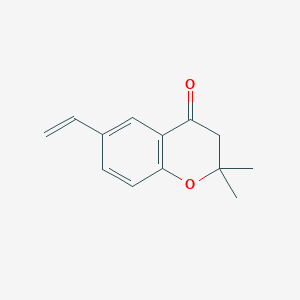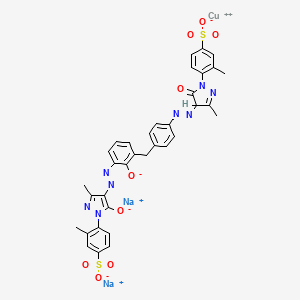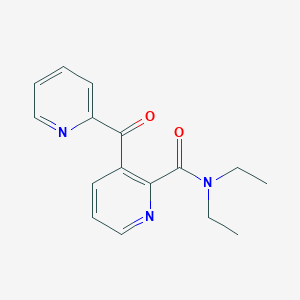
N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide: is a compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two pyridine rings and a carboxamide group, which contribute to its unique chemical properties. It is used in various scientific research fields due to its ability to form stable complexes with metals and its potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide is used as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with metal ions makes it a candidate for studying metalloenzymes and their inhibitors .
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory and antimicrobial agent. Its interactions with biological targets are studied to understand its mechanism of action and potential drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for the production of other chemical compounds .
Mécanisme D'action
The mechanism of action of N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes, leading to inhibition of their activity. The compound interacts with the active site of the enzyme, blocking substrate access and altering the enzyme’s conformation . The molecular targets include various metalloenzymes involved in critical biological processes .
Comparaison Avec Des Composés Similaires
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound also features pyridine rings and carboxamide groups but differs in the position of the substituents.
Pyridine-2-carboxaldehyde: A simpler compound with a single pyridine ring and an aldehyde group.
Uniqueness: N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide is unique due to its specific structure, which allows for the formation of stable metal complexes and its potential biological activities. Its dual pyridine rings and carboxamide group provide versatility in chemical reactions and applications .
Propriétés
Numéro CAS |
77924-12-0 |
|---|---|
Formule moléculaire |
C16H17N3O2 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
N,N-diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c1-3-19(4-2)16(21)14-12(8-7-11-18-14)15(20)13-9-5-6-10-17-13/h5-11H,3-4H2,1-2H3 |
Clé InChI |
UWIMMHLQUBHSLG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C(C=CC=N1)C(=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


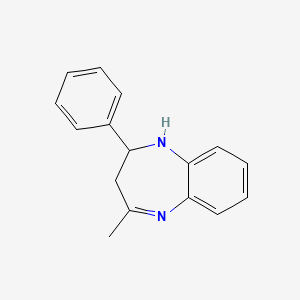
![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)

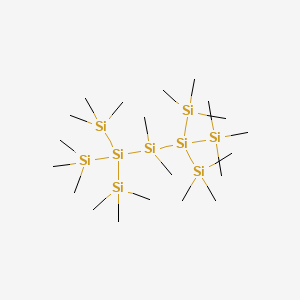
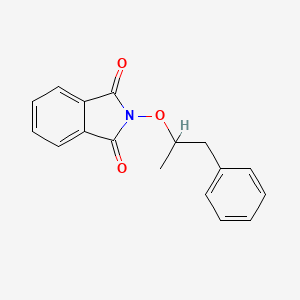
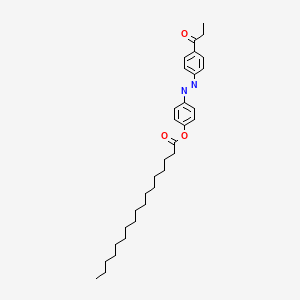
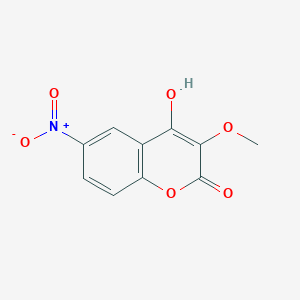
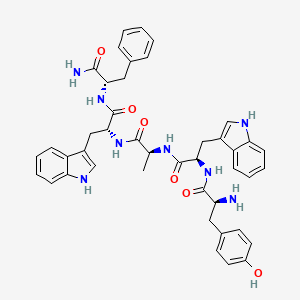

![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
